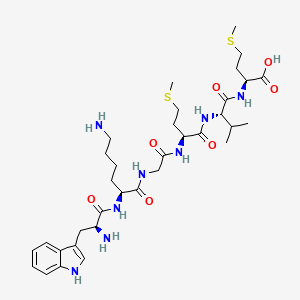
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Each amino acid in this peptide contributes unique properties, making the compound versatile and valuable for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, providing an alternative method for large-scale synthesis.
化学反应分析
Types of Reactions
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine substitution reactions.
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from cysteine residues.
Substitution: Various peptide derivatives with modified functional groups.
科学研究应用
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用机制
The mechanism of action of L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- involves its interaction with specific molecular targets and pathways. For instance, methionine residues can act as antioxidants, scavenging free radicals and reducing oxidative stress. Additionally, the peptide can modulate cellular signaling pathways by interacting with receptors and enzymes, influencing various biological processes.
相似化合物的比较
Similar Compounds
L-Methionine: An essential amino acid with antioxidant properties.
L-Tryptophan: A precursor to serotonin and melatonin, involved in mood regulation.
L-Lysine: An essential amino acid important for protein synthesis and immune function.
L-Valine: A branched-chain amino acid involved in muscle metabolism.
Uniqueness
L-Methionine, L-tryptophyl-L-lysylglycyl-L-methionyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of methionine, tryptophan, lysine, glycine, and valine residues allows it to participate in diverse biochemical reactions and interactions, making it a valuable tool for research and industrial applications.
属性
CAS 编号 |
573691-82-4 |
|---|---|
分子式 |
C34H54N8O7S2 |
分子量 |
751.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C34H54N8O7S2/c1-20(2)29(33(47)41-27(34(48)49)13-16-51-4)42-32(46)26(12-15-50-3)39-28(43)19-38-31(45)25(11-7-8-14-35)40-30(44)23(36)17-21-18-37-24-10-6-5-9-22(21)24/h5-6,9-10,18,20,23,25-27,29,37H,7-8,11-17,19,35-36H2,1-4H3,(H,38,45)(H,39,43)(H,40,44)(H,41,47)(H,42,46)(H,48,49)/t23-,25-,26-,27-,29-/m0/s1 |
InChI 键 |
SXGSOULSPLWZCT-YZXAOCOMSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
规范 SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
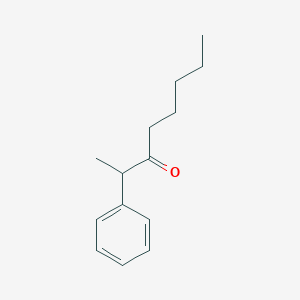
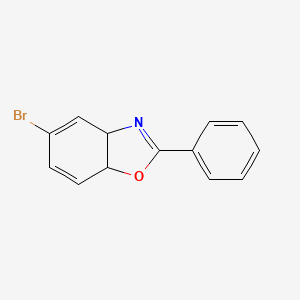

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
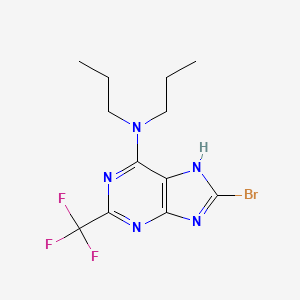
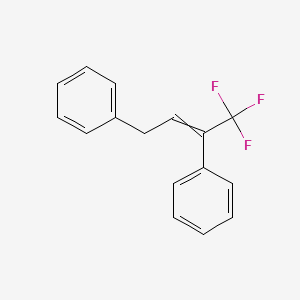
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
